molecular formula C5H8F2O B13609358 4,4-Difluoropent-1-en-3-ol

4,4-Difluoropent-1-en-3-ol

Cat. No.: B13609358
M. Wt: 122.11 g/mol
InChI Key: DGMBTFNTIPFIFI-UHFFFAOYSA-N
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Description

4,4-Difluoropent-1-en-3-ol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentene chain, with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropent-1-en-3-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 4,4-difluoropent-1-ene with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropent-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products:

    Oxidation: Formation of 4,4-difluoropentan-3-one.

    Reduction: Formation of 4,4-difluoropentanol.

    Substitution: Formation of 4,4-diiodopent-1-en-3-ol.

Scientific Research Applications

4,4-Difluoropent-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoropent-1-en-3-ol involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4,4-Difluoropentane: Lacks the double bond and hydroxyl group, making it less reactive.

    4,4-Difluoropent-2-en-1-ol: Has a different position of the double bond and hydroxyl group, leading to different chemical properties.

    4,4-Difluorobutan-1-ol: Shorter carbon chain, resulting in different physical and chemical characteristics.

Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

4,4-difluoropent-1-en-3-ol

InChI

InChI=1S/C5H8F2O/c1-3-4(8)5(2,6)7/h3-4,8H,1H2,2H3

InChI Key

DGMBTFNTIPFIFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=C)O)(F)F

Origin of Product

United States

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